Urolignoside

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Urolignoside typically involves extraction from natural sources. The dry parts of plants like Wulingfern or Cametail grass are used. The process includes extraction, concentration, and crystallization .

Industrial Production Methods: Currently, the extraction from natural plants remains the most common method for obtaining this compound. Industrial production methods have not been extensively documented, suggesting that large-scale synthesis may still rely heavily on natural extraction processes .

化学反应分析

Types of Reactions: Urolignoside undergoes several types of chemical reactions, including:

Oxidation: this compound exhibits antioxidant properties, indicating its involvement in oxidation-reduction reactions.

Reduction: The compound can participate in reduction reactions, particularly in the context of its antioxidant activity.

Substitution: this compound can undergo substitution reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride may be used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, enhancing its antioxidant properties .

科学研究应用

Chemical Properties and Isolation

Urolignoside was first reported in the genus Sideritis, specifically from Sideritis euboea. Its chemical structure has been elucidated through various spectroscopic methods, confirming its classification as a neolignan . The compound exhibits a unique structure that contributes to its biological activities.

Pharmacological Applications

1. Anti-Aging Potential

Recent studies have highlighted the anti-aging properties of this compound. In silico evaluations indicated that this compound demonstrates significant binding affinity to hyaluronidase, an enzyme involved in the degradation of hyaluronic acid, which is crucial for skin hydration and elasticity . This suggests that this compound could potentially be developed into anti-aging skincare products.

2. Antioxidant Activity

this compound has shown promising antioxidant activity in various assays. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have demonstrated that this compound can effectively scavenge free radicals, contributing to its potential health benefits .

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In models of neurotoxicity, it has been shown to mitigate neuronal damage and improve locomotor activity. This effect is attributed to its ability to modulate neurotransmitter levels and enhance antioxidant defenses within the nervous system .

Case Studies

Case Study 1: Anti-Hyaluronidase Activity

A study conducted on the isolated compounds from Sideritis euboea assessed their anti-hyaluronidase activity. This compound exhibited a moderate inhibitory effect on hyaluronidase, supporting its potential use in formulations aimed at improving skin health and combating aging .

Case Study 2: Neuroprotective Effects in Animal Models

In an experimental setup involving male Sprague-Dawley rats, this compound was administered to evaluate its neuroprotective effects against oxidative stress induced by neurotoxic agents. The results indicated significant improvements in behavioral tests and reduced levels of neuroinflammatory markers, suggesting its therapeutic potential in neurodegenerative disorders .

Data Table: Summary of this compound Applications

作用机制

Urolignoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells and tissues . The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms .

相似化合物的比较

Protocatechuic Acid: Another antioxidant compound with similar free radical scavenging activity.

Cinnamtannin B-1: A compound with antioxidant properties found in similar plant sources.

Uniqueness of Urolignoside: this compound is unique due to its specific glycoside structure and its potent antioxidant activity. Its ability to effectively scavenge free radicals and exhibit dose-dependent antioxidant activity sets it apart from other similar compounds .

生物活性

Urolignoside, a lignan compound identified in various plant species, has garnered attention for its diverse biological activities. This article delves into the chemical properties, pharmacological effects, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

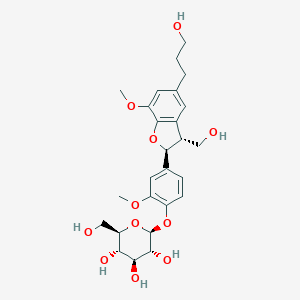

This compound is classified as a neolignan, specifically noted for its antioxidant properties. It has been identified as (7S, 8R)-urolignoside, with the molecular formula and a CAS number of 131723-83-6. Its structure includes a glucopyranoside moiety that contributes to its biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant and radical scavenging activities. Various studies have employed different assay methods to evaluate its efficacy:

| Assay Method | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 18 µg/mL |

These results indicate that this compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

2. Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 cells, this compound inhibited nitric oxide (NO) production with an IC50 value of approximately 36.57 µM. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. In vitro tests indicated that it inhibits the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 256 µg/mL for different strains, highlighting its potential as a natural antimicrobial agent .

Case Study 1: Antioxidant Potential in Food Applications

A study investigated the incorporation of this compound into food products to enhance their antioxidant capacity. The results showed that food items fortified with this compound exhibited significantly lower oxidation levels compared to control samples, suggesting its application in food preservation .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, administration of this compound led to reduced edema and lower levels of pro-inflammatory cytokines in serum samples. The findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases such as arthritis .

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16-,20+,21+,22-,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAPVWGUAUDHRY-KUCLMONLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317999 | |

| Record name | Urolignoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131723-83-6 | |

| Record name | Urolignoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131723-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolignoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。